2-(2,4-dimethoxybenzylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one
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Overview
Description
Synthesis Analysis
The synthesis of similar thiazole and imidazo[2,1-b][1,3]thiazole derivatives often involves multi-step chemical reactions, employing strategies like condensation, cyclization, and functional group transformations. For example, the synthesis of related compounds has been achieved using hypervalent iodine oxidation of acetophenones, followed by treatment with ethylenethiourea, showcasing a novel and facile method for constructing such complex molecules (Prakash et al., 1992).
Molecular Structure Analysis
Molecular structure and electronic properties of compounds within this class have been thoroughly investigated using techniques like Density Functional Theory (DFT) calculations, spectroscopic methods (FT-IR, FT-Raman), and X-ray crystallography. These studies reveal detailed insights into the molecular-orbital interactions, optimized structures, and the distribution of electron density, providing a deeper understanding of the compound's reactivity and stability (Shanmugapriya et al., 2022).
properties
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-18-10-4-3-9(11(8-10)19-2)7-12-13(17)16-6-5-15-14(16)20-12/h3-4,7-8H,5-6H2,1-2H3/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTFVRBABYDHJX-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N3CCN=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N3CCN=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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